molecular formula C18H26N4O2 B8670957 tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate

tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate

Cat. No. B8670957
M. Wt: 330.4 g/mol
InChI Key: WAJOKHGNKLTKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741329B2

Procedure details

(RS)-2-Aminomethyl-piperidine-1-carboxylic acid tert butyl ester (0.25 g) and 2-chlorobenzimidazole (0.15 g) were combined and warmed to 100° C. for 48 hours. After cooling to room temperature the mixture was column chromatographed (silica gel, ethyl acetate/pentane 1:4-ethyl acetate/pentane 1:1 eluant) to give the title compound (0.1 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][NH2:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:17]1[NH:18][C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][NH:15][C:17]1[NH:21][C:20]2[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=2[N:18]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CN
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, ethyl acetate/pentane 1:4-ethyl acetate/pentane 1:1 eluant)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CNC1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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